molecular formula C10H7F2NO3 B2779123 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 2091848-23-4

6-(Difluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B2779123
CAS No.: 2091848-23-4
M. Wt: 227.167
InChI Key: DCGCXNWVUOOFKH-UHFFFAOYSA-N
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Description

The compound “6-(Difluoromethoxy)-1H-indole-2-carboxylic acid” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The “6-(Difluoromethoxy)” part suggests the presence of a difluoromethoxy group attached to the 6th carbon of the indole structure.


Molecular Structure Analysis

As for the molecular structure, the indole portion of the molecule is aromatic and planar. The difluoromethoxy group and the carboxylic acid group may introduce some steric hindrance and electronic effects, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating difluoromethoxy group and the electron-withdrawing carboxylic acid group. The presence of these groups could make the compound susceptible to various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

Environmental Distribution and Impact

  • Novel fluorinated compounds, including perfluoroalkyl ether carboxylic and sulfonic acids, have been studied for their occurrence in surface waters globally. These compounds are emerging due to restrictions on long-chain per- and polyfluoroalkyl substances (PFASs). Their global dispersal and distribution in surface waters indicate their potential environmental impact (Pan et al., 2018).

Synthesis and Biological Activity

  • Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid, are valuable for synthesizing biologically active molecules. These compounds have been prepared using modern organometallic methods, demonstrating their importance in medicinal chemistry (Leconte & Ruzziconi, 2002).

Protein Conformation Regulation

  • Fragments like indole-6-carboxylic acid have been identified as binders in the flap site of HIV protease. Such compounds bind to the closed form of the protease, indicating their potential in influencing protein conformation and function, which can have implications in drug development (Tiefenbrunn et al., 2013).

Photochemical Studies

  • The photochemistry of fluorinated carboxylic acids, including those related to this compound, has been investigated. These studies are crucial for understanding the phototoxicity of such compounds, which is important in the development of photostable and safer therapeutic agents (Fasani et al., 1999).

Electrochromic-Supercapacitor Applications

  • Poly(indole-6-carboxylic acid) vertical nanowire arrays have been developed with notable electrochromic and capacitive performance. This research highlights the potential application of indole-6-carboxylic acid derivatives in smart windows with energy storage functions, blending energy utilization with electrochromic properties (Li et al., 2019).

Mechanism of Action

Target of Action

Indole derivatives have been found to interact with various biological targets, including enzymes and receptors

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with signal transduction pathways . The difluoromethoxy group may enhance the compound’s binding affinity or selectivity for its targets .

Biochemical Pathways

Indole derivatives can influence various biochemical pathways, including those involved in the synthesis and degradation of proteins, nucleic acids, and lipids . The compound’s effects on these pathways could lead to changes in cellular functions and physiological processes.

Pharmacokinetics

Similar compounds, such as fluoroquinolones, have been found to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The compound’s difluoromethoxy group may influence its ADME properties, potentially affecting its bioavailability .

Result of Action

Indole derivatives can exert various effects at the molecular and cellular levels, such as modulation of gene expression, alteration of cellular signaling, and induction of cell death . The compound’s effects could depend on its specific targets and mode of action.

Action Environment

The action of 6-(Difluoromethoxy)-1H-indole-2-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the compound’s activity could be affected by the pH of the environment, as the ionization state of the compound can influence its interaction with its targets. Additionally, the compound’s stability and efficacy could be affected by temperature and the presence of other molecules.

Future Directions

The study of such a compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in materials science, medicinal chemistry, or synthetic chemistry .

Properties

IUPAC Name

6-(difluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO3/c11-10(12)16-6-2-1-5-3-8(9(14)15)13-7(5)4-6/h1-4,10,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGCXNWVUOOFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091848-23-4
Record name 6-(difluoromethoxy)-1H-indole-2-carboxylic acid
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